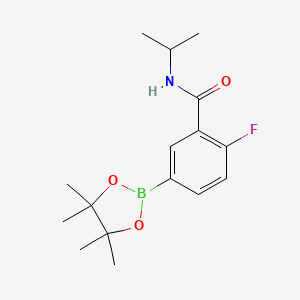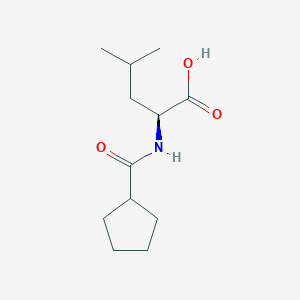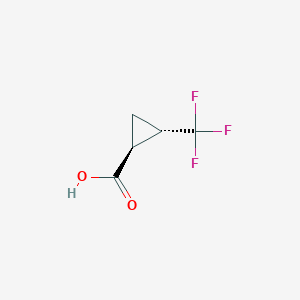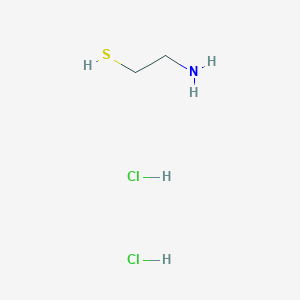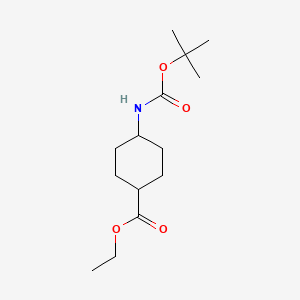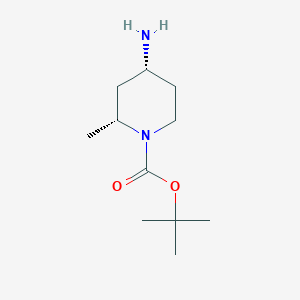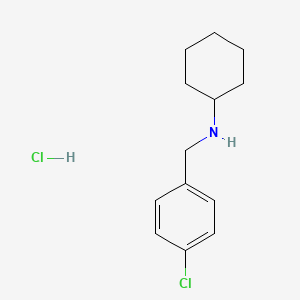
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride
Overview
Description
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a chemical compound with the CAS Number: 16912-05-3 . It has a molecular weight of 260.21 and its IUPAC name is N-(4-chlorobenzyl)cyclohexanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The linear formula of N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is C13 H18 Cl N . Cl H . The Inchi Code is 1S/C13H18ClN.ClH/c14-12-8-6-11 (7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H .Physical And Chemical Properties Analysis
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Analytical Profiling and Detection
- Analytical Profiles of Arylcyclohexylamines : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including methoxetamine, N-ethyl-1-(3-methoxyphenyl)cyclohexanamine, and 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine. They developed and validated a method for their determination in biological matrices using liquid chromatography and mass spectrometry, highlighting the analytical importance of these compounds in forensic toxicology (De Paoli et al., 2013).
Industrial Applications
- Shale Inhibition in Drilling Industry : Zhong et al. (2016) investigated 4, 4′-methylenebis-cyclohexanamine as a high-temperature-resistant shale inhibitor in the drilling industry. They found it effective in inhibiting shale hydration and dispersion, surpassing traditional inhibitors, and demonstrated its potential in high-temperature well applications (Zhong et al., 2016).
Chemical Synthesis and Reactivity
- Synthesis of Aryloxyacetaldehydes : Shapenova et al. (2010) outlined the oxidation of 2-(aryloxymethyl)oxiranes and subsequent reactions with cyclohexylamine, leading to the formation of secondary amines. This research emphasizes the compound's role in the synthesis of chemically diverse structures (Shapenova et al., 2010).
Pharmaceutical Research
- Anticancer Drug Hydrolysis : Zhu et al. (2005) studied the hydrolysis process of cis-amminedichlorocyclohexylamineplatinum(II), an anticancer drug, using density functional theory. This research provides insights into the drug's reaction mechanism with DNA and aids in designing novel platinum-containing anticancer drugs (Zhu et al., 2005).
Environmental Chemistry
- Dechlorination of Hexachlorobenzene : Miyoshi et al. (2004) demonstrated the dechlorination of hexachlorobenzene using a potassium-sodium alloy, where cyclohexane played a role in the reaction process. This study highlights the environmental application in decontaminating chlorinated organic compounds (Miyoshi et al., 2004).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWLUTLLFCBEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)cyclohexanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3108778.png)

![Methyl 4-[(hydroxyimino)methyl]benzoate](/img/structure/B3108784.png)

![Methyl 2-{[(1r,4r)-4-aminocyclohexyl]oxy}acetate](/img/structure/B3108803.png)
![4-[3-(Pyrrolidin-1-yl)propyl]aniline dihydrochloride](/img/structure/B3108807.png)

